3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole
CAS No.: 2034428-31-2
Cat. No.: VC4770812
Molecular Formula: C12H18N4O3S
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.
![3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole - 2034428-31-2](/images/structure/VC4770812.png)
Specification
CAS No. | 2034428-31-2 |
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Molecular Formula | C12H18N4O3S |
Molecular Weight | 298.36 |
IUPAC Name | cyclopentyl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Standard InChI | InChI=1S/C12H18N4O3S/c1-15-8-13-14-12(15)20(18,19)10-6-16(7-10)11(17)9-4-2-3-5-9/h8-10H,2-7H2,1H3 |
Standard InChI Key | ZNCYQEJHALVEGQ-UHFFFAOYSA-N |
SMILES | CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCCC3 |
Introduction
Chemical Identity and Structural Features
3-[(1-Cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole (molecular formula: C₁₅H₂₂N₄O₃S; molecular weight: 362.43 g/mol) comprises a 1,2,4-triazole core substituted at the 3-position with a sulfonyl group bridging to an azetidine ring. The azetidine nitrogen is further acylated by a cyclopentanecarbonyl group, while the triazole’s 4-position bears a methyl substituent. Key structural attributes include:
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1,2,4-Triazole core: A five-membered aromatic ring with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity .
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Sulfonyl linker: Enhances electronegativity and potential target binding via polar interactions.
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Azetidine moiety: A strained four-membered nitrogen heterocycle that may influence conformational rigidity and bioavailability.
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Cyclopentanecarbonyl group: Introduces lipophilicity, potentially improving membrane permeability.
Synthetic Methodologies and Reaction Pathways
While no explicit synthesis of this compound is documented, its assembly can be inferred from established protocols for analogous triazole derivatives . A plausible multi-step synthesis involves:
Formation of the 4-Methyl-4H-1,2,4-triazole-3-thiol Intermediate
The triazole core is synthesized via cyclization of thiosemicarbazides or through Huisgen-type reactions. For example, alkylation of 1,2,4-triazole-3-thiol with methyl iodide under basic conditions yields 4-methyl-4H-1,2,4-triazole-3-thiol .
Sulfonation and Azetidine Coupling
Sulfonation of the thiol group using chlorosulfonic acid generates the sulfonyl chloride intermediate, which reacts with 3-aminoazetidine to form the sulfonamide linkage. Subsequent acylation with cyclopentanecarbonyl chloride in the presence of a base (e.g., triethylamine) completes the synthesis .
Hypothetical Reaction Scheme:
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Alkylation:
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Sulfonation:
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Azetidine Coupling:
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Acylation:
Physicochemical Properties and Spectral Characterization
Based on analogous triazole sulfonamides , the compound is expected to exhibit:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl group; limited aqueous solubility.
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Melting Point: Estimated 180–220°C (decomposition may occur above 250°C).
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Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.50–1.85 (m, cyclopentane CH₂), 2.45 (s, triazole-CH₃), 3.70–4.10 (m, azetidine CH₂), 5.20 (t, azetidine CH).
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IR (KBr): 1680 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).
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Antimicrobial Activity and Structure-Activity Relationships
Although direct antimicrobial data for this compound are unavailable, structurally related S-substituted bis-1,2,4-triazoles demonstrate potent activity against Gram-positive and Gram-negative pathogens . Key inferences include:
Minimum Bactericidal Concentration (MBC) Trends
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Triazole sulfonamides with alkyl/aryl groups: MBC values range from 15.6 µg/mL (e.g., compound 2a in ) to 125 µg/mL.
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Impact of sulfonyl groups: Enhanced activity against Klebsiella pneumoniae and Salmonella spp., likely due to improved target binding .
Hypothetical Activity Profile
Pharmacokinetic and Toxicological Considerations
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Lipophilicity (LogP): Estimated 2.5–3.0, favoring blood-brain barrier penetration.
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Metabolic Stability: The triazole ring resists oxidative metabolism, but the azetidine moiety may undergo ring-opening via CYP3A4.
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Toxicity Risks: Potential hepatotoxicity due to sulfonyl groups; requires in vitro cytotoxicity screening.
Future Research Directions
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Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield .
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Biological Screening: Prioritize assays against ESKAPE pathogens and biofilm-forming strains.
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Computational Modeling: Molecular docking studies to identify putative targets (e.g., dihydrofolate reductase).
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